molecular formula C21H19N5O2 B2391755 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1171090-35-9

4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2391755
CAS No.: 1171090-35-9
M. Wt: 373.416
InChI Key: SFFDWGJHQJEJHF-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core linked to a pyrazole and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate hydrazine and diketone precursors.

    Synthesis of the oxadiazole ring: Through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling reactions: To attach the benzyl and benzamide groups to the heterocyclic core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or benzyl moieties.

    Reduction: Reduction reactions could target the oxadiazole ring or the benzamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings or the heterocyclic cores.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal catalysts for various coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biological Probes: Used in the study of biological pathways and molecular interactions.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with a thiadiazole ring instead of an oxadiazole.

    4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-triazol-2-yl)benzamide: Contains a triazole ring instead of an oxadiazole.

Uniqueness

The uniqueness of 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-benzyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-12-18(25-26(14)2)20-23-24-21(28-20)22-19(27)17-10-8-16(9-11-17)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFDWGJHQJEJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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